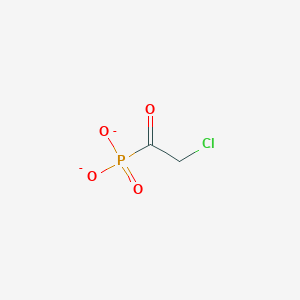

(Chloroacetyl)phosphonic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(Chloroacetyl)phosphonic acid is a natural product found in Fusarium avenaceum, Talaromyces flavus, and Fusarium tricinctum with data available.

Aplicaciones Científicas De Investigación

Agricultural Applications

Plant Growth Regulation

- (Chloroacetyl)phosphonic acid is utilized as a plant growth regulator. It enhances fruit ripening and flowering in crops, making it valuable in agricultural practices aimed at improving yield and quality .

Defoliant Agent

- This compound has also been employed as a defoliant agent in cotton production. It aids in the controlled shedding of leaves, facilitating easier harvesting and improving crop management .

Biomedical Applications

Drug Development

- The bioactive properties of this compound make it a candidate for drug development. Its structural similarity to phosphates allows it to function as a pro-drug or active pharmaceutical ingredient targeting specific biological pathways .

Bone Targeting Agents

- Compounds derived from this compound have been studied for their ability to target bone tissue. This property is particularly useful in developing treatments for osteoporosis and bone metastases, where targeted delivery can enhance therapeutic efficacy while minimizing systemic side effects .

Antimicrobial Properties

- The compound exhibits antimicrobial activity, making it useful in developing antifungal agents against pathogens such as Fusarium species. Its application in agricultural microbiology highlights its dual role as both a growth regulator and a protective agent against plant diseases .

Material Science Applications

Surface Functionalization

- This compound can be used for surface functionalization of materials. Its phosphonic acid group allows for strong adhesion to metal oxides, making it suitable for creating coatings that enhance the properties of various substrates, including titanium dioxide and aluminum oxide .

Nanotechnology

- In nanotechnology, this compound plays a role in stabilizing colloidal solutions of nanoparticles and enhancing the performance of nanocomposites. Its ability to form stable dispersions is crucial for applications in electronics and materials engineering .

Chemical Synthesis Applications

Synthesis of Phosphonates

- This compound serves as a precursor for synthesizing various phosphonates. These compounds are important in producing agricultural chemicals and pharmaceuticals due to their bioactive properties .

Coordination Chemistry

- The coordination properties of this compound allow it to form complexes with metal ions, which can be exploited in creating hybrid materials with unique functionalities. These materials have applications ranging from catalysis to drug delivery systems .

Case Studies

Análisis De Reacciones Químicas

Hydrolysis Reactions

The chloroacetyl and phosphonic acid groups exhibit distinct hydrolysis behaviors:

-

Phosphonic Acid Hydrolysis :

RPO OR H O RPO OH 2 R OH

The P–O bonds in phosphonic acids are susceptible to hydrolysis under acidic or basic conditions. For example, phosphonate esters hydrolyze to phosphonic acids in concentrated HCl or HBr (e.g., dimethyl methylphosphonate → methylphosphonic acid) .Hydrolysis of the P–C bond requires aggressive conditions (e.g., prolonged reflux with HCl) .

-

Chloroacetyl Group Hydrolysis :

ClCH C O PO H H O CH ClCOOH H PO HCl

The chloroacetyl moiety reacts rapidly with water to form chloroacetic acid and HCl, a reaction accelerated by heat :This reactivity mirrors chloroacetyl chloride’s hydrolysis .

Esterification and Alkylation

Phosphonic acids undergo esterification with alcohols or alkylation via the Michaelis–Arbuzov reaction :

-

Ester Formation :

ClCH C O PO H EtO CMe ClCH C O PO HEt 30 C or ClCH C O PO Et 80 C

Reaction with triethyl orthoacetate selectively produces mono- or diesters depending on temperature :Yields exceed 70% for monoesters and 85% for diesters under optimized conditions .

-

Alkylation :

ClCH C O PO H R X ClCH C O PO HR

Deprotonation with bases (e.g., NaH) generates nucleophilic phosphonate anions, which react with alkyl halides:

Nucleophilic Substitution

The chloroacetyl group’s Cl atom is prone to nucleophilic displacement:

-

Reaction with Amines :

ClCH C O PO H R NH R NCH C O PO H HCl

Primary or secondary amines substitute Cl to form amides: -

Thiolysis :

ClCH C O PO H RSH RSCH C O PO H HCl

Thiols (RSH) replace Cl, producing thioether derivatives:

Thermal Decomposition

At elevated temperatures, (chloroacetyl)phosphonic acid may decompose via:

-

Phosphonic Acid Dehydration :

2 ClCH C O PO H ClCH C O PO H O H O

Formation of pyrophosphonate intermediates (observed in phosphonate ester thermolysis) : -

Chloroacetyl Degradation :

Thermal cleavage of the C–Cl bond releases HCl and forms ketene derivatives .

Coordination Chemistry

The phosphonic acid group acts as a ligand for metal ions, forming complexes with applications in catalysis or materials science. For example:

-

Lanthanide Complexation :

ClCH C O PO H Ln Ln ClCH C O PO H nH O

Phosphonic acids bind to lanthanides via P=O and P–OH groups .

Reactivity Comparison Table

Key Research Findings

-

Selectivity in Esterification : Triethyl orthoacetate enables temperature-controlled mono-/diester synthesis, avoiding side products like pyrophosphonates .

-

Hydrolysis Stability : The P–C bond resists hydrolysis below 100°C, enabling selective functionalization of the chloroacetyl group .

-

Catalytic Applications : Phosphonic acid-metal complexes show promise in asymmetric catalysis, though studies on this compound remain unexplored .

Propiedades

Número CAS |

131711-04-1 |

|---|---|

Fórmula molecular |

C2H2ClO4P-2 |

Peso molecular |

156.46 g/mol |

Nombre IUPAC |

(2-chloroacetyl)phosphonic acid |

InChI |

InChI=1S/C2H4ClO4P/c3-1-2(4)8(5,6)7/h1H2,(H2,5,6,7) |

Clave InChI |

WNRQTPHCNDLIOO-UHFFFAOYSA-L |

SMILES |

C(C(=O)P(=O)(O)O)Cl |

SMILES canónico |

C(C(=O)P(=O)([O-])[O-])Cl |

Sinónimos |

chloroacetylphosphonate |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.